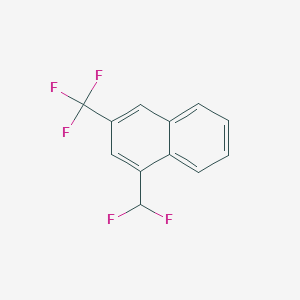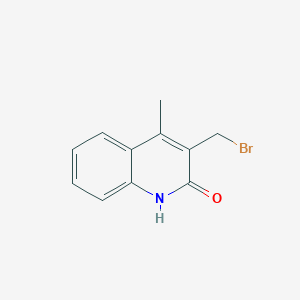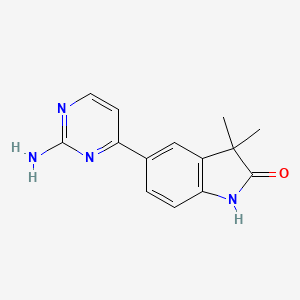![molecular formula C13H14ClN3 B11865276 9-Chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline CAS No. 144230-65-9](/img/structure/B11865276.png)
9-Chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-6-propyl-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline is a heterocyclic compound that belongs to the class of triazoloisoquinolines. This compound is characterized by the presence of a triazole ring fused to an isoquinoline moiety, with a chlorine atom at the 9th position and a propyl group at the 6th position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-6-propyl-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-propylisoquinoline with hydrazine derivatives to form the triazole ring. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 9-Chloro-6-propyl-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-6-propyl-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
9-Chloro-6-propyl-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 9-Chloro-6-propyl-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may influence cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
6-Propyl-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline: Lacks the chlorine atom at the 9th position.
9-Chloro-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline: Lacks the propyl group at the 6th position.
6-Methyl-9-chloro-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline: Contains a methyl group instead of a propyl group at the 6th position.
Uniqueness
The presence of both the chlorine atom at the 9th position and the propyl group at the 6th position makes 9-Chloro-6-propyl-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline unique
Properties
CAS No. |
144230-65-9 |
|---|---|
Molecular Formula |
C13H14ClN3 |
Molecular Weight |
247.72 g/mol |
IUPAC Name |
9-chloro-6-propyl-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline |
InChI |
InChI=1S/C13H14ClN3/c1-2-3-9-7-17-13(15-8-16-17)12-6-10(14)4-5-11(9)12/h4-6,8-9H,2-3,7H2,1H3 |
InChI Key |
PFIOTIAJRBQNOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CN2C(=NC=N2)C3=C1C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-(aminomethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11865201.png)
![(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol](/img/structure/B11865207.png)








![4'-(tert-Butyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B11865261.png)

![tert-Butyl 2-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11865264.png)

